molecular formula C9H9F4N B6265258 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 771580-10-0

2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B6265258
CAS No.: 771580-10-0
M. Wt: 207.2
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Description

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine is a versatile benzylamine derivative engineered for advanced chemical synthesis and drug discovery research. Its molecular architecture incorporates two key features: a phenyl ring disubstituted with both fluorine and a trifluoromethyl group, and a flexible ethanamine side chain. This structure makes it a valuable scaffold for constructing more complex molecules, particularly in the development of pharmaceutical candidates and organic materials. The strategic placement of the fluorine atom and the trifluoromethyl group significantly enhances the molecule's properties. The trifluoromethyl group is known to greatly improve metabolic stability and lipophilicity of drug candidates, which can lead to enhanced cell membrane permeability and overall better bioavailability . Furthermore, the strong electron-withdrawing nature of this group can fine-tune the electronic characteristics of the aromatic ring, potentially strengthening interactions with biological targets through improved hydrogen bonding and dipole interactions . As a building block, this compound is particularly useful in medicinal chemistry for the exploration of structure-activity relationships. It serves as a critical intermediate in the synthesis of diverse heterocyclic systems and is a key precursor in the development of compounds for high-throughput screening and hit-to-lead optimization campaigns. Its primary research value lies in its application as a synthetic intermediate for the preparation of potential bioactive molecules.

Properties

CAS No.

771580-10-0

Molecular Formula

C9H9F4N

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.

    Continuous Flow Reactors: To enhance the efficiency and yield of the reactions by maintaining optimal reaction conditions.

Types of Reactions:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The fluoro and trifluoromethyl groups are generally resistant to reduction, but the amine group can be reduced to form the corresponding alkylamine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogues:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine (Target) C₉H₈F₄N 206.16 F (C2), CF₃ (C5) High lipophilicity; potential CNS activity due to amine group .
2-[2-(trifluoromethyl)phenyl]ethan-1-amine C₉H₈F₃N 187.16 CF₃ (C2) Lacks fluorine; reduced steric hindrance at C2 may enhance reactivity .
2-fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine C₉H₈F₄N 206.16 F (C2), CF₃ (C4) Isomeric CF₃ position alters electronic distribution and dipole moment .
N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine C₂₄H₂₁F₆N₅ 517.45 CF₃ (C4 phenyl), pyridine rings Pyridine and piperidine groups confer CYP51 inhibition (antiparasitic) .
Ceapin-A9 C₂₃H₁₈F₃N₃O₂ 449.40 CF₃ (C2 phenyl), oxazole Oxazole-carboxamide structure targets unfolded protein response pathways .

Key Differentiators

Substituent Positioning :

  • Fluorine at C2 (target) vs. C4 () alters electronic effects and steric accessibility.
  • CF₃ at C5 (target) vs. C2/C4 in analogues impacts dipole moments and solubility .

Functional Groups :

  • Pyridine/piperidine rings () enhance CYP51 binding but increase molecular weight.
  • Ethylamine side chain (target) offers flexibility for derivatization compared to bulkier heterocycles .

Synthetic Complexity :

  • Target compound’s synthesis may require specialized fluorination steps, whereas pyridine-based analogues involve multi-component coupling .

Biological Activity

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group that significantly influences its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9F4NC_9H_9F_4N, with a molecular weight of approximately 207.17 g/mol. The compound's structure features a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, enhancing its lipophilicity and metabolic stability, which are critical for drug development.

Property Value
Molecular FormulaC₉H₉F₄N
Molecular Weight207.17 g/mol
CAS Number1098068-03-1
SolubilitySoluble in water (as hydrochloride salt)

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances binding affinity to hydrophobic sites on proteins, which may lead to significant pharmacological effects. Research indicates that similar compounds can modulate enzyme kinetics or receptor activity, making them valuable in drug discovery processes.

Pharmacological Effects

Preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory properties: Interaction with specific receptors involved in inflammatory pathways.
  • Analgesic effects: Potential modulation of pain pathways through receptor interaction.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Study on Enzyme Modulation:
    • A study indicated that compounds with similar structures showed significant inhibition of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
  • Receptor Binding Assays:
    • Binding assays demonstrated that the compound interacts strongly with serotonin receptors, indicating potential implications for treating mood disorders .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological activities attributed to the trifluoromethyl substitution:

Compound Name Unique Features Biological Activity
2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-olHydroxyl group additionPotential anti-inflammatory effects
2-[4-(Trifluoromethyl)phenyl]ethan-1-amineLacks fluorine at the 2-positionDifferent receptor interaction profile
3-(Trifluoromethyl)anilineSimple aniline derivativeLimited pharmacological applications

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions: Utilizing appropriate nucleophiles to replace halides on the phenyl ring.
  • Reduction Reactions: Converting suitable precursors into the amine form under controlled conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Answer : The compound is typically synthesized via reductive amination of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethylamine, using sodium triacetoxyborohydride (STAB) as a reducing agent in methanol or ethanol at room temperature . Key optimization parameters include solvent choice (polar aprotic solvents improve solubility), pH control (weakly acidic conditions stabilize intermediates), and stoichiometric ratios (excess amine minimizes side reactions). Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the presence of the trifluoromethyl group (-CF₃) and fluorine substituents. Mass spectrometry (MS) validates molecular weight (e.g., expected m/z for C₉H₉F₄N: 207.07). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity, while X-ray crystallography resolves stereochemical ambiguities in enantiomeric forms .

Q. What preliminary biological assays are recommended to screen for activity?

  • Answer : Begin with in vitro assays:

  • Receptor Binding : Screen against serotonin (5-HT₂A) and dopamine receptors due to structural similarities to phenylalkylamine agonists .
  • Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to evaluate IC₅₀ values.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence binding affinity to neurological targets, and what computational methods support SAR studies?

  • Answer : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, stabilizing receptor-ligand interactions via hydrophobic pockets (e.g., 5-HT₂A transmembrane domains). Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) predict binding modes and free energy changes (ΔG). Compare with analogs lacking -CF₃ to quantify its contribution to binding (e.g., ΔΔG ≈ -2.3 kcal/mol in 5-HT₂A models) .

Q. What strategies resolve contradictions in reported biological activity across structural analogs?

  • Answer : Discrepancies often arise from substituent positioning (e.g., 2-fluoro vs. 4-fluoro) or stereochemistry. Systematic approaches include:

  • Isosteric Replacement : Substitute -CF₃ with -OCF₃ or -SCF₃ to assess electronic effects .
  • Enantiomer Separation : Use chiral HPLC to isolate (R)- and (S)-forms; test each for activity divergence (e.g., 10-fold difference in EC₅₀ for 5-HT₂A) .
  • Meta-Analysis : Cross-reference data from analogs like 2-(2,5-dimethoxyphenyl)ethan-1-amine derivatives to identify trends in substituent tolerance .

Q. How can researchers design derivatives to improve metabolic stability without compromising receptor affinity?

  • Answer :

  • Bioisosteres : Replace metabolically labile groups (e.g., ethylamine chain) with cyclopropylamine or tert-butylamine to reduce CYP2D6 oxidation .
  • Deuterium Incorporation : Substitute hydrogen atoms at α-positions with deuterium (C-D bonds) to slow oxidative metabolism (deuterated analogs show 2–3× longer half-life in vitro) .
  • Prodrug Design : Introduce ester or amide moieties cleaved by esterases in target tissues (e.g., brain-targeted prodrugs for CNS applications) .

Methodological Resources

Parameter Recommended Technique Key Reference
Synthetic YieldReductive amination (STAB/MeOH)
Purity AssessmentHPLC (C18 column, 70:30 MeOH/H₂O)
Receptor BindingRadioligand displacement (³H-ketanserin)
Metabolic StabilityHuman liver microsome incubation
Computational ModelingMD simulations (GROMACS)

Key Data Contradictions and Resolutions

  • Contradiction : Variability in 5-HT₂A agonism between fluorinated vs. non-fluorinated analogs.

    • Resolution : Fluorine's electronegativity alters π-π stacking in the receptor's aromatic cluster. Test fluorinated analogs in β-arrestin recruitment assays to differentiate G-protein vs. β-arrestin signaling .
  • Contradiction : Conflicting cytotoxicity reports in neuronal vs. hepatic cell lines.

    • Resolution : Conduct transcriptomics (RNA-seq) to identify cell-specific pathways (e.g., oxidative stress in hepatocytes vs. apoptosis in neurons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.